Cas no 1501722-89-9 (3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine)

3-(2-Fluoro-3-methylphenyl)-3-methylbutan-1-amine is a fluorinated aromatic amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a fluoro-methylphenyl group attached to a branched butylamine chain, offering unique steric and electronic properties. The fluorine substitution enhances metabolic stability and bioavailability, while the methyl group on the phenyl ring may influence binding affinity in target interactions. The tertiary carbon adjacent to the amine group contributes to conformational rigidity, which can be advantageous in drug design. This compound is suitable for use as an intermediate in the synthesis of bioactive molecules, particularly where fluorinated motifs are desired for improved pharmacokinetics or receptor selectivity.
3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine structure
1501722-89-9 structure
Product Name:3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine
CAS No:1501722-89-9
MF:C12H18FN
MW:195.276426792145
CID:6287961
PubChem ID:83808897
Update Time:2025-10-11

3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine
    • EN300-1787478
    • 1501722-89-9
    • Inchi: 1S/C12H18FN/c1-9-5-4-6-10(11(9)13)12(2,3)7-8-14/h4-6H,7-8,14H2,1-3H3
    • InChI Key: MMLYKVFSNINWSN-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1C(C)(C)CCN

Computed Properties

  • Exact Mass: 195.142327740g/mol
  • Monoisotopic Mass: 195.142327740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

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3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine Related Literature

Additional information on 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine

Comprehensive Overview of 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine (CAS No. 1501722-89-9)

3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine (CAS No. 1501722-89-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound belongs to the class of fluorinated amines, which are increasingly studied for their potential applications in drug development and material science. The presence of a fluoro group and a methylphenyl moiety in its structure makes it a valuable intermediate for synthesizing more complex molecules.

In recent years, the demand for fluorinated compounds like 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine has surged, driven by their enhanced stability and bioavailability compared to non-fluorinated analogs. Researchers are particularly interested in how the fluoro substitution affects the compound's interaction with biological targets, a topic frequently searched in academic and industrial circles. The compound's CAS No. 1501722-89-9 is often used as a reference in patent filings and scientific literature, highlighting its relevance in cutting-edge research.

The synthesis of 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine involves multi-step organic reactions, including Friedel-Crafts alkylation and reductive amination, which are well-documented in synthetic chemistry. Its methylbutan-1-amine backbone provides a versatile platform for further functionalization, making it a popular choice for medicinal chemists exploring new therapeutic agents. Questions like "How to synthesize fluorinated amines?" or "What are the applications of 3-methylbutan-1-amine derivatives?" are commonly encountered in search queries, reflecting the compound's growing importance.

From an industrial perspective, 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine is often discussed in the context of green chemistry and sustainable synthesis. With increasing environmental regulations, researchers are exploring eco-friendly methods to produce such compounds, aligning with the global push toward sustainable pharmaceuticals. This trend is evident in the rising number of publications and patents focusing on solvent-free or catalytic processes for fluorinated amine synthesis.

The compound's potential applications extend beyond pharmaceuticals. For instance, its fluoro and methylphenyl groups make it a candidate for developing advanced materials, such as liquid crystals or polymers with tailored properties. Searches like "Uses of 3-methylbutan-1-amine in material science" or "Role of fluorinated amines in electronics" underscore the interdisciplinary interest in this molecule. Its CAS No. 1501722-89-9 serves as a critical identifier in cross-referencing these diverse applications.

Quality control and analytical characterization of 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine are also hot topics. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. Researchers often search for "Analytical methods for fluorinated amines" or "How to validate CAS No. 1501722-89-9," indicating the need for reliable protocols in handling such compounds.

In summary, 3-(2-fluoro-3-methylphenyl)-3-methylbutan-1-amine (CAS No. 1501722-89-9) represents a fascinating intersection of chemistry, pharmacology, and materials science. Its unique structure, combined with the growing demand for fluorinated compounds, positions it as a molecule of significant interest. Whether in drug discovery, sustainable synthesis, or advanced materials, this compound continues to inspire innovation and research across multiple disciplines.

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